2-((1-((2-chlorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
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Overview
Description
2-((1-((2-chlorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a complex organic compound characterized by the presence of a piperidine ring, sulfonyl groups, and a chlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((2-chlorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide typically involves multiple steps One common synthetic route starts with the conversion of 2-chlorobenzene sulfonyl chloride to the corresponding sulfonamide This intermediate is then reacted with piperidine under controlled conditions to form the piperidinyl sulfonamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-((1-((2-chlorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of the original compound.
Scientific Research Applications
2-((1-((2-chlorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-((2-chlorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-chlorophenyl)sulfonyl)piperidine
- N-methyl-2-(piperidin-4-yl)sulfonamide
- 2-chlorobenzene sulfonamide
Uniqueness
2-((1-((2-chlorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is unique due to its combination of a piperidine ring, sulfonyl groups, and a chlorophenyl moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2-[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]sulfonyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O5S2/c1-16-14(18)10-23(19,20)11-6-8-17(9-7-11)24(21,22)13-5-3-2-4-12(13)15/h2-5,11H,6-10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJTXKNRZOLVSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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